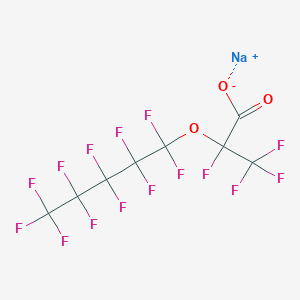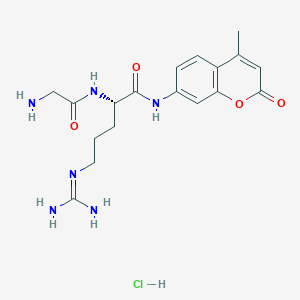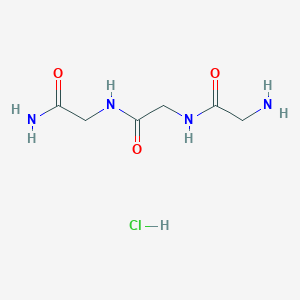
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as 2-Methyl-3,4-dimethoxystyrene, is an organic compound that is commonly used in the synthesis of various pharmaceuticals, polymers, and other organic compounds. It is a colorless solid with a melting point of 100-103 °C and a boiling point of 223-225 °C. It is soluble in organic solvents and slightly soluble in water. 2-Methyl-3,4-dimethoxystyrene is used in a variety of organic synthesis processes and has been studied extensively for its potential applications in the pharmaceutical and polymer industries.
作用机制
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene depends on the specific application. In the synthesis of pharmaceuticals, it acts as a reactant in the formation of the desired product. In the synthesis of polymers, it acts as a monomer that is polymerized to form the desired polymer. In the synthesis of organic compounds, it acts as a reactant in the formation of the desired product.
Biochemical and Physiological Effects
This compound-dimethoxystyrene has not been studied extensively for its potential biochemical and physiological effects. However, it is known to be non-toxic and non-irritating when used in the synthesis of pharmaceuticals and polymers. Furthermore, it is not known to have any adverse effects on humans or animals when used in laboratory experiments.
实验室实验的优点和局限性
The main advantages of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene in laboratory experiments are its low cost and availability. It is also relatively easy to synthesize and is non-toxic and non-irritating. The main limitation of using this compound-dimethoxystyrene in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments.
未来方向
There are a number of potential future directions for research on (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene. These include further research into its potential applications in the pharmaceutical and polymer industries, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of derivatives of this compound-dimethoxystyrene, such as esters, amides, and alcohols. Finally, research could also be conducted into the development of methods to improve its solubility in water for use in laboratory experiments.
合成方法
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene is synthesized by a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl magnesium bromide to form the intermediate 3,4-dimethoxybenzyl bromide. The second step involves the reaction of this intermediate with 2-methoxy-1-propanol to form the desired product. This reaction is catalyzed by a base such as potassium carbonate.
科学研究应用
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one-dimethoxystyrene has been studied extensively for its potential applications in the pharmaceutical and polymer industries. It has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of various organic compounds, such as esters, amides, and alcohols.
属性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-7-5-4-6-13(16)8-10-15(19)14-9-11-17(21-2)18(12-14)22-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJOHMXWHAWDK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)








